molecular formula C14H16N2O3 B15131894 1H-Pyrazole-3-carboxylic acid, 5-methoxy-1-(4-methylphenyl)-, ethyl ester CAS No. 55983-57-8

1H-Pyrazole-3-carboxylic acid, 5-methoxy-1-(4-methylphenyl)-, ethyl ester

Cat. No.: B15131894
CAS No.: 55983-57-8
M. Wt: 260.29 g/mol
InChI Key: DOCCPEYTHVUMTJ-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 5-methoxy-1-(4-methylphenyl)-, ethyl ester is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with a methoxy group and a methylphenyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-methoxy-1-(4-methylphenyl)-, ethyl ester typically involves the reaction of appropriate substituted hydrazines with β-keto esters. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 5-methoxy-1-(4-methylphenyl)-, ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 5-methoxy-1-(4-methylphenyl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-methoxy-1-(4-methylphenyl)-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-3-carboxylic acid, 5-methoxy-1-(4-methylphenyl)-: This compound lacks the ethyl ester group, making it less lipophilic.

    1H-Pyrazole-3-carboxylic acid, 5-methoxy-1-(4-chlorophenyl)-, ethyl ester: This compound has a chlorine atom instead of a methyl group, which can affect its reactivity and biological activity.

    1H-Pyrazole-3-carboxylic acid, 5-methoxy-1-(4-methoxyphenyl)-, ethyl ester: This compound has an additional methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness

1H-Pyrazole-3-carboxylic acid, 5-methoxy-1-(4-methylphenyl)-, ethyl ester is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methylphenyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

CAS No.

55983-57-8

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 5-methoxy-1-(4-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(17)12-9-13(18-3)16(15-12)11-7-5-10(2)6-8-11/h5-9H,4H2,1-3H3

InChI Key

DOCCPEYTHVUMTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)OC)C2=CC=C(C=C2)C

Origin of Product

United States

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